molecular formula C11H13ClO2 B13334256 Methyl 2-(2-chloro-5-methylphenyl)propanoate

Methyl 2-(2-chloro-5-methylphenyl)propanoate

Cat. No.: B13334256
M. Wt: 212.67 g/mol
InChI Key: XIDFVWNYJQWXQY-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 2-chloro-5-methylphenyl ring, making it a derivative of propanoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-methylphenyl)propanoate typically involves the esterification of 2-(2-chloro-5-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-chloro-5-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-methylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may interact with enzymes and receptors. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)propanoate
  • Methyl 2-(2-methylphenyl)propanoate
  • Methyl 2-(2-bromophenyl)propanoate

Uniqueness

Methyl 2-(2-chloro-5-methylphenyl)propanoate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity and physical properties compared to other similar esters .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 2-(2-chloro-5-methylphenyl)propanoate

InChI

InChI=1S/C11H13ClO2/c1-7-4-5-10(12)9(6-7)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

XIDFVWNYJQWXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)C(=O)OC

Origin of Product

United States

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